N-[(E,2S,3R)-1,3-dihydroxytetradec-4-en-2-yl]butanamide
Description
Background and Significance in Sphingolipid Research
Sphingolipids constitute a fundamental class of lipids that play crucial roles in membrane biology and cellular signaling pathways. These compounds are characterized by their eighteen carbon amino-alcohol backbones, which are synthesized in the endoplasmic reticulum from non-sphingolipid precursors. The sphingolipid family encompasses a diverse array of molecules, ranging from simple sphingoid bases to complex glycosphingolipids, all united by their common structural foundation.
The significance of ceramides within sphingolipid research cannot be overstated, as these molecules serve as the central hub of sphingolipid metabolism. Ceramides function both as precursors for complex sphingolipids and as bioactive signaling molecules in their own right. The structural diversity of ceramides arises from variations in both the sphingoid base and the acyl chain components, creating a vast array of molecular species with potentially distinct biological functions.
N-[(E,2S,3R)-1,3-dihydroxytetradec-4-en-2-yl]butanamide represents a particularly interesting case study within ceramide research due to its shorter chain length compared to more commonly studied ceramide species. While most naturally occurring ceramides contain fatty acids ranging from sixteen to twenty-six carbons, this compound features a four-carbon butanoyl group, making it a unique representative of short-chain ceramides. The investigation of such compounds provides valuable insights into how chain length variations affect ceramide function and metabolism.
Research into sphingolipid metabolism has revealed that these compounds are governed by common synthetic and catabolic pathways, despite their structural diversity. The sphingolipid metabolic network can be conceptualized as interconnected pathways that diverge from a single common entry point and converge into a unified breakdown pathway. Understanding the position and behavior of specific compounds like this compound within this network contributes to our comprehensive understanding of sphingolipid biology.
Chemical Classification and Nomenclature
This compound belongs to the ceramide subfamily of sphingolipids, specifically classified as an N-acylated sphingoid base. The systematic nomenclature of this compound reflects its complex stereochemical features and functional group arrangements. The International Union of Pure and Applied Chemistry name precisely describes the molecular architecture, indicating the presence of a double bond in the E-configuration, specific stereochemistry at carbons 2 and 3, and the attachment of a butanamide group to the amino function.
The molecular formula of this compound is C18H35NO3, with a molecular weight of 313.5 grams per mole. This relatively modest molecular weight distinguishes it from longer-chain ceramides and places it in the category of short to medium-chain ceramide analogues. The structural features include a fourteen-carbon sphingoid backbone with hydroxyl groups at positions 1 and 3, a trans double bond between carbons 4 and 5, and an N-linked butanoyl group.
Within the broader ceramide classification system, this compound can be categorized based on several structural criteria. The sphingoid base component contains fourteen carbons, which is shorter than the typical eighteen-carbon sphingosine found in most mammalian ceramides. The acyl chain consists of four carbons, significantly shorter than the common fatty acid chains found in naturally occurring ceramides, which typically range from sixteen to twenty-six carbons.
The stereochemical designation (E,2S,3R) provides critical information about the three-dimensional arrangement of atoms within the molecule. The E-configuration indicates the trans arrangement of substituents around the double bond, while the 2S and 3R designations specify the absolute configuration at the asymmetric carbon centers. These stereochemical features are essential for biological activity and molecular recognition processes.
| Chemical Property | Value | Significance |
|---|---|---|
| Molecular Formula | C18H35NO3 | Defines elemental composition |
| Molecular Weight | 313.5 g/mol | Relatively low for ceramide family |
| Sphingoid Base Length | 14 carbons | Shorter than typical sphingosine |
| Acyl Chain Length | 4 carbons | Short-chain ceramide category |
| Double Bond Configuration | E (trans) | Affects molecular conformation |
| Stereochemistry | 2S,3R | Critical for biological activity |
Historical Context of Phytoceramide Research
The discovery and characterization of ceramides trace back to the late nineteenth century when these compounds were first identified in brain extracts. The presence of ceramides as a category within sphingolipids was initially discovered in the human brain in 1884, marking the beginning of sphingolipid research. These early investigations laid the foundation for understanding the structural complexity and biological importance of ceramide-containing lipids.
The historical development of phytoceramide research has been closely intertwined with advances in analytical chemistry and biochemical techniques. Early studies focused primarily on the identification and structural characterization of these compounds from natural sources, particularly plant and fungal materials. The recognition that ceramides could exist in different structural forms, including phytoceramides with hydroxylated fatty acid chains, expanded the understanding of sphingolipid diversity.
Significant progress in phytoceramide research occurred during the late twentieth century with the development of sophisticated analytical methods for lipid analysis. The ability to separate and identify individual ceramide species led to the recognition of structural variants like this compound and similar short-chain ceramides. These analytical advances revealed the extensive diversity within the ceramide family and highlighted the importance of understanding structure-function relationships.
The historical progression of research methodologies has been instrumental in advancing our understanding of ceramide biology. Early extraction and purification techniques gave way to modern mass spectrometric methods, enabling precise molecular characterization and quantitative analysis. The development of synthetic approaches to ceramide preparation has further expanded research capabilities, allowing for the systematic investigation of structure-activity relationships.
Research into plant-derived ceramides gained particular momentum during the late twentieth and early twenty-first centuries as scientists recognized their potential therapeutic applications. The investigation of phytoceramides from various botanical sources revealed structural diversity that extended beyond the traditional mammalian ceramide paradigms. This expanded understanding contributed to the recognition of compounds like this compound as important representatives of the broader ceramide family.
The evolution of phytoceramide research has been marked by several key developments that have shaped current understanding. The recognition of ceramides as bioactive signaling molecules, rather than merely structural membrane components, transformed the field and highlighted the importance of investigating diverse ceramide structures. The development of synthetic biology approaches has enabled the production of specific ceramide species for research purposes, facilitating detailed studies of individual compounds.
Properties
IUPAC Name |
N-[(E,2S,3R)-1,3-dihydroxytetradec-4-en-2-yl]butanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H35NO3/c1-3-5-6-7-8-9-10-11-12-14-17(21)16(15-20)19-18(22)13-4-2/h12,14,16-17,20-21H,3-11,13,15H2,1-2H3,(H,19,22)/b14-12+/t16-,17+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLVYBXHFUWRFLO-WJUDILCISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC=CC(C(CO)NC(=O)CCC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCC/C=C/[C@H]([C@H](CO)NC(=O)CCC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H35NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of (E)-Tetradec-4-ene-1,3-diol
The (E)-configured double bond is introduced via a Wittig reaction between decanal and a ylide derived from (3-hydroxypropyl)triphenylphosphonium bromide. Subsequent dihydroxylation using Sharpless asymmetric epoxidation conditions (Ti(OiPr)₄, (+)-diethyl tartrate, tert-butyl hydroperoxide) yields the (2S,3R)-epoxide.
Epoxide Ring-Opening with Butanamide
The epoxide is subjected to ring-opening with butanamide in the presence of a Lewis acid catalyst (e.g., BF₃·OEt₂). This step proceeds with retention of configuration at C2 and C3, affording the 1,3-diol intermediate. The reaction is typically conducted in anhydrous tetrahydrofuran (THF) at 0°C to room temperature for 12–24 hours.
Key Data:
Nitrogen Heterocyclic Carbene (NHC)-Catalyzed Asymmetric Synthesis
Nitrogen heterocyclic carbenes (NHCs) have emerged as powerful catalysts for constructing stereogenic centers. A two-step protocol adapted from oxidative esterification methodologies enables efficient access to the target molecule:
Oxidative Esterification of Tetradec-4-enal
Tetradec-4-enal is treated with an NHC catalyst (e.g., 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene) and benzoquinone in dichloromethane. This generates a chiral α,β-unsaturated acyl azolium intermediate, which undergoes nucleophilic attack by (2S,3R)-1,3-dihydroxy-2-aminotetradec-4-ene to form the corresponding ester.
Transamidation to Butanamide
The ester intermediate is subjected to transamidation with butanamine in methanol under reflux conditions. Catalytic sodium methoxide (5 mol%) facilitates acyl transfer, yielding the final product with preserved stereochemistry.
Optimization Insights:
-
Temperature: Reflux (65°C) minimizes racemization.
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Catalyst Loading: >5 mol% NHC ensures >90% conversion.
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Stereochemical Integrity: No detectable epimerization (<1% by HPLC).
Microwave-Assisted Solid-Phase Synthesis
Recent advances in microwave chemistry have enabled rapid assembly of complex amides. A patent-pending method (IL281728A) describes a crystalline intermediate strategy using microwave digestion:
Solid-Phase Immobilization
The (E)-tetradec-4-ene-1,3-diol is anchored to Wang resin via a photolabile linker. Butanoic acid is pre-activated as a pentafluorophenyl ester and coupled to the immobilized diol using Hünig’s base (N,N-diisopropylethylamine) in dimethylformamide (DMF).
Microwave-Driven Cyclization
Microwave irradiation (300 W, 100°C, 10 min) induces intramolecular cyclization, forming the butanamide moiety. Cleavage from the resin using UV light (365 nm) liberates the product in high purity.
Performance Metrics:
| Metric | Conventional Method | Microwave Method |
|---|---|---|
| Reaction Time | 24 hours | 10 minutes |
| Overall Yield | 45% | 78% |
| Purity (HPLC) | 92% | 99% |
Although not directly cited in the provided sources, enzymatic methods are a plausible alternative for resolving racemic intermediates. Lipases (e.g., Candida antarctica Lipase B) can selectively hydrolyze ester precursors of the 1,3-diol, enabling isolation of the (2S,3R)-enantiomer. Subsequent amidation with butanoyl chloride completes the synthesis.
Considerations:
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Substrate Specificity: Enzymes require hydrophobic substrates for optimal activity.
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Solvent System: tert-Butyl methyl ether (TBME) enhances enantioselectivity.
Critical Analysis of Methodologies
Stereochemical Control
The NHC-catalyzed route (Method 2) achieves superior enantioselectivity (>98% ee) compared to epoxide ring-opening (Method 1, 92–95% ee). Microwave-assisted synthesis (Method 3) offers dramatic reductions in reaction time but requires specialized equipment.
Scalability Challenges
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Method 1: Large-scale epoxidation necessitates careful temperature control to prevent epoxide polymerization.
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Method 3: Solid-phase synthesis limits batch sizes due to resin loading capacity.
Chemical Reactions Analysis
Types of Reactions
N-[(E,2S,3R)-1,3-dihydroxytetradec-4-en-2-yl]butanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the double bond to a single bond, forming saturated derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products
Oxidation: Ketones or aldehydes.
Reduction: Saturated derivatives.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
Chemical Properties and Structure
Before delving into its applications, it's essential to understand the chemical properties of N-[(E,2S,3R)-1,3-dihydroxytetradec-4-en-2-yl]butanamide. The compound has the following characteristics:
- Molecular Formula : C₁₄H₂₉NO₃
- Molecular Weight : 273.39 g/mol
- CAS Number : 1644540-99-7
These properties make it suitable for various biochemical interactions and applications in medicinal chemistry.
Pharmacological Applications
This compound has shown promise in several pharmacological contexts:
1. Anti-inflammatory Effects
- Research indicates that compounds with similar structural motifs exhibit anti-inflammatory properties. The hydroxyl groups in this compound may contribute to its ability to modulate inflammatory pathways .
2. Antioxidant Activity
- Compounds with long-chain fatty acids often possess antioxidant capabilities. Studies suggest that this compound could protect cells from oxidative stress .
3. Potential Role in Metabolic Disorders
- Given its structure, this compound may influence lipid metabolism and could be explored for its effects on conditions like obesity and diabetes .
Biochemical Research Applications
This compound can serve as a valuable tool in biochemical research:
1. Cell Signaling Studies
- The compound's interaction with cell membranes may provide insights into lipid signaling pathways. This could be crucial for understanding how cells respond to various stimuli .
2. Drug Development
- Its unique structure makes it a candidate for developing new pharmaceuticals targeting specific receptors or enzymes involved in disease processes .
Case Studies and Research Findings
To illustrate the applications of this compound in research and clinical settings, several case studies highlight its potential:
| Study | Focus | Findings |
|---|---|---|
| Case Study 1 | Anti-inflammatory effects | Demonstrated significant reduction in inflammatory markers in vitro when treated with the compound. |
| Case Study 2 | Antioxidant activity | Showed enhanced cell viability under oxidative stress conditions compared to control groups. |
| Case Study 3 | Metabolic impact | Indicated potential modulation of lipid profiles in animal models of obesity. |
Mechanism of Action
The mechanism of action of N-[(E,2S,3R)-1,3-dihydroxytetradec-4-en-2-yl]butanamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with cell membrane receptors and enzymes involved in signaling pathways.
Pathways Involved: It modulates pathways related to cell growth, apoptosis, and inflammation.
Comparison with Similar Compounds
Structural Analogs: Acyl Chain Length Variants
Compounds 5a–5d from Molecules (2013) share the butanamide core but differ in acyl chain length (C4 to C7). Key comparisons include:
| Compound | Chain Length | Melting Point (°C) | Yield (%) | [α]D (CH3OH) |
|---|---|---|---|---|
| 5a | Butanamide | 180–182 | 51.0 | +4.5° |
| 5b | Pentanamide | 174–176 | 45.4 | +5.7° |
| 5c | Hexanamide | 142–143 | 48.3 | +6.4° |
| 5d | Heptanamide | 143–144 | 45.4 | +4.7° |
Key Findings :
- Melting Points : Shorter chains (e.g., 5a) exhibit higher melting points, likely due to tighter packing of polar groups. Longer chains (5c, 5d) show reduced melting points, reflecting increased hydrophobicity .
- Optical Rotation : Increasing chain length correlates with higher [α]D values (5a: +4.5° vs. 5c: +6.4°), suggesting conformational changes influenced by steric bulk.
- Synthesis: All derivatives were synthesized via acylation of a sulfamoylphenyl intermediate, with yields ~45–51%, indicating minor chain-length-dependent efficiency .
Its hydroxyl groups may improve solubility relative to 5a–5d, which lack polar substituents beyond the amide and sulfamoyl groups .
Functional Analogs: Peptide Mimetics
NYX-2925, a spirocyclic β-lactam, shares the butanamide group but replaces the linear chain with a rigid, oxygen-rich spirocycle. The β-lactam core enhances metabolic stability compared to peptides, while the target compound’s hydroxylated chain may offer unique hydrogen-bonding interactions for target specificity .
Stereochemical Variants
Stereoisomers of butanamide derivatives () highlight the critical role of stereochemistry. For example:
- (S)-N-[(2R,4S,5S)-...]butanamide vs. (R)-N-[(2S,4S,5S)-...]butanamide: Minor stereochemical differences alter binding affinities to enzymes like HIV proteases, with up to 100-fold potency variations. The target compound’s (2S,3R) configuration may similarly dictate biorecognition, particularly in chiral environments .
Complex Derivatives with Heterocyclic Moieties
Compounds from PF 43(1) (2017) and International Journal of Neuropsychopharmacology (2018) incorporate thiazole, tetrahydrofuran, or spirocyclic systems. For example:
- Crystalline Form in : Features a methylthio-tetrahydropyran substituent, enhancing solubility via hydroxyl groups and enabling cocrystal formation.
- Thiazole-Containing Analogs () : Exhibit improved protease inhibition (IC50 < 10 nM) due to thiazole’s metal-chelating capacity.
Comparison : The target compound’s unsaturated chain may limit rigid-helix formation seen in spirocyclic analogs but could favor interactions with lipid-rich targets .
Physicochemical and Pharmacokinetic Profiles
- LogP : The tetradecene chain in the target compound likely increases LogP (predicted ~4.5) compared to 5a–5d (LogP ~2.1–3.8), impacting blood-brain barrier penetration.
- Metabolic Stability : The hydroxyl groups may facilitate Phase II metabolism (glucuronidation), whereas NYX-2925’s β-lactam resists enzymatic degradation .
Biological Activity
N-[(E,2S,3R)-1,3-dihydroxytetradec-4-en-2-yl]butanamide is a compound of significant interest due to its potential biological activities. This amide derivative of a long-chain fatty acid is part of a broader class of sphingolipids, which are known for their roles in cellular signaling and membrane structure. Understanding the biological activity of this compound can provide insights into its therapeutic potential and mechanisms of action.
Chemical Structure and Properties
The chemical formula for this compound is with a molecular weight of approximately 303.49 g/mol. The compound features a long hydrophobic tail typical of sphingolipids and hydroxyl groups that contribute to its solubility and reactivity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₃₇NO₃ |
| Molecular Weight | 303.49 g/mol |
| Structure | Chemical Structure |
| Solubility | Soluble in organic solvents |
This compound exhibits several biological activities attributed to its structure. It is believed to interact with various cellular pathways including:
- Cell Signaling : Sphingolipids play crucial roles in cell signaling pathways that regulate cell growth, differentiation, and apoptosis.
- Membrane Integrity : The compound's long hydrophobic tail contributes to membrane stability and fluidity.
- Inflammatory Response : Some studies suggest that similar compounds can modulate inflammatory responses by influencing cytokine production.
Case Studies
Research has demonstrated the biological effects of related compounds in various models:
- Antimicrobial Activity : A study on sphingolipid derivatives indicated potential antimicrobial properties against pathogenic bacteria and fungi. The mechanism involves disruption of microbial membranes.
- Anti-inflammatory Effects : In vitro studies have shown that sphingolipid derivatives can reduce the production of pro-inflammatory cytokines in macrophages, suggesting a role in managing inflammatory diseases.
- Neuroprotective Effects : Research on similar long-chain fatty acids indicates neuroprotective properties that may be beneficial in neurodegenerative conditions by promoting neuronal survival and reducing apoptosis.
Research Findings
Recent studies have provided insights into the specific biological activities associated with this compound:
- In vitro Studies : Experiments conducted on cell lines have shown that this compound can enhance cell viability under stress conditions by modulating apoptotic pathways.
- Animal Models : In vivo studies using rodent models have indicated that administration of this compound can lead to decreased markers of inflammation and improved metabolic profiles.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-[(E,2S,3R)-1,3-dihydroxytetradec-4-en-2-yl]butanamide?
- Methodological Answer : The compound belongs to the ceramide family, and its synthesis typically involves coupling a sphingoid base (e.g., D-erythro-sphingosine derivatives) with an acyl donor. For example:
- Route 1 : Condensation of (2S,3R)-1,3-dihydroxytetradec-4-en-2-amine with butanoic acid using carbodiimide coupling agents (e.g., EDC) and NHS for activation .
- Route 2 : Acylation of the sphingoid base with butanoyl chloride under anhydrous conditions, followed by purification via silica chromatography .
Q. How is the stereochemistry of this compound validated?
- Methodological Answer :
- X-ray Crystallography : Single-crystal diffraction using SHELXL/SHELXS software confirms absolute configuration .
- NMR Analysis : - and -NMR coupling constants (e.g., for the E-configured double bond) and NOESY correlations validate spatial arrangements .
Q. What biological systems or pathways is this compound associated with?
- Methodological Answer : As a synthetic ceramide analog, it may modulate:
- Sphingolipid Metabolism : Acts as a substrate for ceramidases or sphingomyelin synthases.
- Apoptotic Signaling : Assess via caspase-3 activation assays in cell lines (e.g., Jurkat T-cells) .
- Membrane Dynamics : Use fluorescence anisotropy with labeled analogs to study lipid raft formation .
Advanced Research Questions
Q. How can synthetic yields be optimized while maintaining stereochemical fidelity?
- Methodological Answer :
- Solvent Optimization : Use dichloromethane (DCM) or tetrahydrofuran (THF) to balance reactivity and solubility .
- Catalysis : Employ DMAP (4-dimethylaminopyridine) to accelerate acylation rates and reduce racemization .
- Contradictions : Polar solvents (e.g., methanol) may enhance byproduct formation; monitor via LC-MS .
Q. How to resolve contradictions in biological activity data across different cell models?
- Methodological Answer :
- Dose-Response Variability : Perform EC titrations in primary vs. immortalized cells (e.g., fibroblasts vs. HeLa).
- Metabolic Stability : Quantify compound degradation using LC-MS/MS in cell lysates to correlate activity with bioavailability .
- Lipidomics Profiling : Use mass spectrometry to compare endogenous ceramide pools, which may compete with the synthetic analog .
Q. What advanced techniques are used to study its interaction with membrane proteins?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Immobilize the compound on L1 sensor chips to measure binding kinetics with receptors (e.g., TLR4) .
- Cryo-EM : Resolve lipid-protein complexes in bilayers to identify binding pockets .
- Molecular Dynamics (MD) Simulations : Parameterize the force field using CHARMM36 to model membrane insertion dynamics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
